4-(Cyclopropylamino)butan-2-one
Description
4-(Cyclopropylamino)butan-2-one (CAS 155562-24-6) is a ketone derivative featuring a cyclopropylamine substituent at the fourth carbon position. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. This unique structure distinguishes it from other butanone derivatives, particularly in terms of reactivity, solubility, and applications in organic synthesis or pharmaceutical intermediates .
Properties
CAS No. |
155562-24-6 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-5-8-7-2-3-7/h7-8H,2-5H2,1H3 |
InChI Key |
SDDINRJBVDAQDF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNC1CC1 |
Canonical SMILES |
CC(=O)CCNC1CC1 |
Synonyms |
2-Butanone, 4-(cyclopropylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyclopropylamino group in this compound introduces steric strain and basicity due to the amine functionality, contrasting with the electron-rich aromatic substituents in 4-(4-Hydroxyphenyl)butan-2-one and 4-Phenyl-2-butanone. The latter compounds exhibit enhanced π-π interactions, influencing their solubility and stability .
- Polarity : The hydroxyphenyl group in 4-(4-Hydroxyphenyl)butan-2-one increases polarity and hydrogen-bonding capacity, making it suitable for fragrance applications where solubility in polar matrices is critical .
Key Findings :
- Fragrance Safety: 4-(4-Hydroxyphenyl)butan-2-one is subject to stringent safety evaluations by the Expert Panel for Fragrance Safety, with maximum acceptable concentrations defined for cosmetic products (e.g., 0.2% in leave-on skincare). This contrasts with this compound, which lacks comparable regulatory oversight .
Physicochemical Properties
- Solubility: The cyclopropylamino group enhances water solubility compared to purely aromatic derivatives like 4-Phenyl-2-butanone, which is hydrophobic. However, 3-(Benzyloxy)butan-2-one (C₁₁H₁₄O₂) exhibits intermediate solubility due to its ether linkage .
- Thermal Stability: Sulfur-containing analogs like 3,3-Bis(methylthio)butan-2-one show lower thermal stability than this compound, as thioether bonds are prone to degradation at elevated temperatures.
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